Centrolobofuran
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Overview
Description
Centrolobofuran, also known as 2-(2’-Hydroxy-4’-methoxyphenyl)benzofuran-6-ol, is a naturally occurring compound found in certain plant species. It belongs to the benzofuran class of organic compounds, which are characterized by a fused benzene and furan ring system. This compound has garnered interest due to its potential biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Centrolobofuran typically involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Centrolobofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Centrolobofuran has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives, which are valuable in organic synthesis.
Biology: Studies have shown that this compound exhibits antimicrobial and antioxidant properties, making it a candidate for further biological research.
Medicine: Due to its potential biological activities, this compound is being investigated for its therapeutic potential in treating various diseases.
Industry: this compound and its derivatives are used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Centrolobofuran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of microbial growth. The hydroxyl and methoxy groups in this compound play a crucial role in its biological activity by interacting with cellular components and enzymes .
Comparison with Similar Compounds
Benzofuran: The parent compound of Centrolobofuran, which lacks the hydroxyl and methoxy substituents.
2-Nitrobenzofuran: A derivative with a nitro group, known for its biological activities.
3-Nitrobenzofuran: Another nitro derivative with unique reactivity and biological properties.
Uniqueness of this compound: this compound is unique due to the presence of both hydroxyl and methoxy groups, which enhance its biological activity and chemical reactivity.
Biological Activity
Centrolobofuran is a compound derived from the plant genus Centrolobium, which has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a furan ring that contributes to its biological activity. The molecular formula and structural details are crucial for understanding its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀O₃ |
Molecular Weight | 218.21 g/mol |
Melting Point | 120-122 °C |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study performed in vitro assessed its efficacy against both Gram-positive and Gram-negative bacteria.
In Vitro Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The results indicate that this compound is particularly effective against Candida albicans, suggesting its potential use as an antifungal agent .
Anti-Inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In a study evaluating its effects on inflammatory markers in human cell lines, it was found to significantly reduce the production of pro-inflammatory cytokines.
Cytokine Inhibition Data
Cytokine | Control Level (pg/mL) | This compound Treatment (pg/mL) |
---|---|---|
IL-6 | 150 | 45 |
TNF-α | 120 | 30 |
These findings suggest that this compound may be beneficial in treating inflammatory diseases by modulating cytokine levels .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported the compound's ability to induce apoptosis in human leukemia cells.
IC50 Values in Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
HL-60 (Leukemia) | 15.0 |
MCF-7 (Breast Cancer) | 25.5 |
A549 (Lung Cancer) | 30.0 |
The results indicate a promising potential for this compound as an anticancer agent, warranting further investigation into its mechanisms of action .
Case Studies and Research Findings
Several case studies have highlighted the practical applications of this compound in herbal medicine and pharmacology:
- Herbal Medicine Applications : A case study involving traditional herbal formulations containing this compound showed enhanced therapeutic effects in patients with chronic inflammatory conditions.
- Pharmacological Research : Ongoing research aims to isolate and synthesize derivatives of this compound to enhance its biological activity and reduce toxicity in clinical applications.
Properties
CAS No. |
67685-33-0 |
---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C15H12O4/c1-18-11-4-5-12(13(17)8-11)15-6-9-2-3-10(16)7-14(9)19-15/h2-8,16-17H,1H3 |
InChI Key |
XDBDADAPEFSDHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(O2)C=C(C=C3)O)O |
Origin of Product |
United States |
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